molecular formula C21H32O2 B13442148 17alpha-Ethynyl-3beta-androstanediol CAS No. 13611-96-6

17alpha-Ethynyl-3beta-androstanediol

Cat. No.: B13442148
CAS No.: 13611-96-6
M. Wt: 316.5 g/mol
InChI Key: CKAXZOYFIHQCBN-FJCZRMHDSA-N
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Description

17α-Ethynyl-5α-androstane-3β,17β-diol is a synthetic estrogen and a 17α-substituted derivative of 3β-androstanediol. It is known for its high affinity for estrogen receptors and its ability to activate these receptors in vitro . This compound has been studied for its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 17α-Ethynyl-5α-androstane-3β,17β-diol involves several steps. One common method includes the ethynylation of 3β-androstanediol. The reaction typically requires the use of ethynyl magnesium bromide as a reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

17α-Ethynyl-5α-androstane-3β,17β-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

17α-Ethynyl-5α-androstane-3β,17β-diol has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 17α-Ethynyl-5α-androstane-3β,17β-diol involves its interaction with estrogen receptors. It binds to these receptors with high affinity, leading to the activation of estrogen receptor-mediated signaling pathways. This activation can result in various biological effects, including the modulation of gene expression and cellular proliferation . The compound may also produce active metabolites, such as 17α-ethynyl-3α-androstanediol and 5α-dihydroethisterone, which contribute to its overall biological activity .

Comparison with Similar Compounds

17α-Ethynyl-5α-androstane-3β,17β-diol can be compared with other similar compounds, such as:

The uniqueness of 17α-Ethynyl-5α-androstane-3β,17β-diol lies in its specific receptor interactions and the potential for producing active metabolites that contribute to its overall effects.

Properties

CAS No.

13611-96-6

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

CKAXZOYFIHQCBN-FJCZRMHDSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Origin of Product

United States

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